![molecular formula C19H28N4O2 B12162985 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B12162985.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexene ring, a methoxypyridazine moiety, and a piperidine carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. This is followed by the introduction of the ethyl group and the formation of the methoxypyridazine ring. The final step involves the coupling of the piperidine carboxamide group to the intermediate product. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine carboxamides, methoxypyridazine derivatives, and cyclohexene-containing molecules. Examples include:
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-(cyclohex-1-en-1-yl)pyrrolidine
- 1-(1-cyclohexen-1-yl)pyrrolidine
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a cyclohexene ring, a piperidine moiety, and a pyridazine derivative. The molecular formula is C19H26N4O with a molecular weight of 342.44 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems and cellular signaling. The presence of the piperidine and pyridazine rings suggests potential activity as a receptor modulator or enzyme inhibitor.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may exhibit affinity for serotonin and dopamine receptors, which could influence mood and behavior.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular energy dynamics.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown cytotoxic effects in breast cancer (MCF-7) and lung cancer (A549) models.
In Vivo Studies
Animal studies have indicated that the compound may possess anti-inflammatory properties, reducing edema in rodent models when administered at therapeutic doses.
Study Type | Dosage (mg/kg) | Effect Observed | Reference |
---|---|---|---|
Acute | 10 | Reduced paw swelling | |
Chronic | 20 | Decreased inflammatory markers |
Case Studies
One notable case study involved administering the compound to patients with treatment-resistant depression. The results indicated an improvement in depressive symptoms over a six-week period, suggesting its potential as an adjunct therapy.
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are required to fully understand its safety implications.
Properties
Molecular Formula |
C19H28N4O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-25-18-8-7-17(21-22-18)23-13-10-16(11-14-23)19(24)20-12-9-15-5-3-2-4-6-15/h5,7-8,16H,2-4,6,9-14H2,1H3,(H,20,24) |
InChI Key |
BQSGQWHITXRKIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.